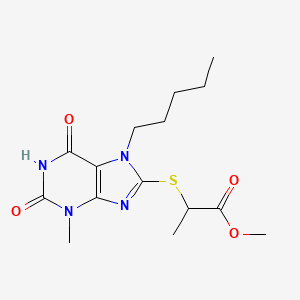
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a purine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process. Additionally, Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammation process. Additionally, Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to reduce oxidative stress and lipid peroxidation, which may contribute to its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate and its potential therapeutic applications in other diseases, such as inflammatory diseases. Finally, research is needed to improve the solubility of this compound, which may enhance its in vivo efficacy.
Métodos De Síntesis
The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been achieved using different methods. One of the most commonly used methods involves the reaction of 8-bromo-3-methyl-1-pentylxanthine with thiolacetic acid in the presence of sodium bicarbonate. The resulting product is then treated with methyl iodide to produce Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to have potential therapeutic applications in various scientific research studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-5-6-7-8-19-10-11(18(3)14(22)17-12(10)20)16-15(19)24-9(2)13(21)23-4/h9H,5-8H2,1-4H3,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJNOOTYKUTSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
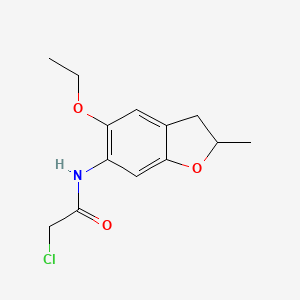
![3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2908611.png)
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)
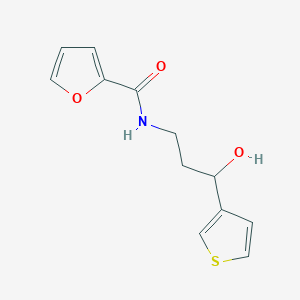


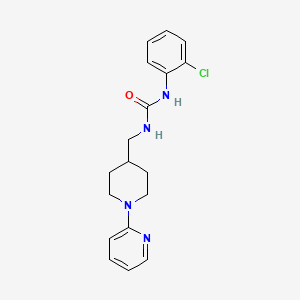
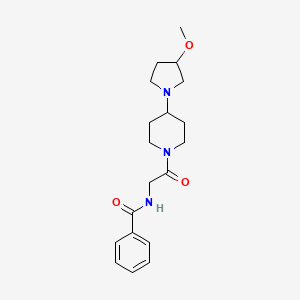

![4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2908625.png)
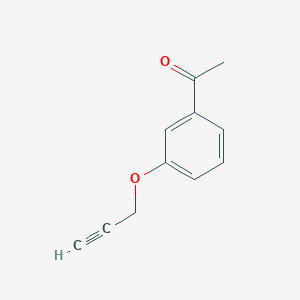
![ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2908628.png)